molecular formula C19H27NO4 B1325652 Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898792-48-8

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1325652
M. Wt: 333.4 g/mol
InChI Key: WNTGVQZPLPANEA-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is a chemical compound with the linear formula C19H27NO4 . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The molecular structure of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate is represented by the linear formula C19H27NO4 .

Scientific Research Applications

Anticonvulsant Uses

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate has been explored for its potential as an anticonvulsant. A study by Inglehart (1984) discussed the use of the hydrochloride salt of a related compound, 1-morpholinomethyl-5-ethyl-5-phenyl barbituric acid, as an anticonvulsant. This suggests that derivatives of this compound, including Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate, may have similar neurological applications (Inglehart, 1984).

Chemical Synthesis and Stereochemistry

Research into the chemistry of morpholine derivatives has been extensive. For instance, a study by Colonna et al. (1970) explored the selectivity and stereochemistry of reactions involving morpholine enamines, which are structurally related to Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate. This research is significant for understanding the chemical behavior and synthesis possibilities of such compounds (Colonna et al., 1970).

Intermediates in Kinase Inhibitor Synthesis

Xu et al. (2015) developed a novel approach to synthesize various ethyl acrylates, including those containing the morpholinomethyl phenyl structure, as intermediates for aurora 2 kinase inhibitors. This suggests a potential application of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate in the development of kinase inhibitors, which are important in cancer therapy (Xu et al., 2015).

Calcium Channel Blocking Activity

Nitta et al. (1992) discussed the synthesis of compounds including 1, 5-dimethoxycarbonyl-2-methyl-4-morpholino-6-phenyl-1, 3-cyclohexadiene, which showed potent calcium channel-blocking activity. This highlights the potential for Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate and its derivatives in the development of cardiovascular drugs (Nitta et al., 1992).

Use in Synthesizing Anticancer Agents

Facchinetti et al. (2015) synthesized a series of compounds, including ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which were evaluated as potential anticancer agents. This research implies that derivatives of Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate might have applications in cancer therapy (Facchinetti et al., 2015).

properties

IUPAC Name

ethyl 6-[3-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-23-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGVQZPLPANEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643119
Record name Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate

CAS RN

898792-48-8
Record name Ethyl 6-{3-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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